5-Methyl-1-(oxan-2-yl)indazole
Overview
Description
5-Methyl-1-(oxan-2-yl)indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The structure of this compound consists of an indazole core with a methyl group at the 5-position and an oxan-2-yl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(oxan-2-yl)indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-methylindazole with oxan-2-yl chloride in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(oxan-2-yl)indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives.
Scientific Research Applications
5-Methyl-1-(oxan-2-yl)indazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(oxan-2-yl)indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Methylindazole: Similar structure but with a methyl group at the nitrogen atom.
5-Methylindazole: Lacks the oxan-2-yl group.
1-(Oxan-2-yl)indazole: Similar structure but without the methyl group at the 5-position.
Uniqueness
5-Methyl-1-(oxan-2-yl)indazole is unique due to the presence of both the methyl group at the 5-position and the oxan-2-yl group attached to the nitrogen atom. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other indazole derivatives.
Biological Activity
5-Methyl-1-(oxan-2-yl)indazole is a member of the indazole family, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications in various fields, including oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways.
Targeted Biological Processes
Research indicates that indazole derivatives can modulate several biochemical pathways:
- Anti-inflammatory Activity : Indazoles, including this compound, have been reported to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2), thereby reducing inflammation.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for treating infections caused by resistant strains .
Research Findings
Recent studies have highlighted the potential applications of this compound in different therapeutic areas.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that indazole derivatives could significantly reduce inflammation in animal models by downregulating inflammatory cytokines. The results indicated that this compound effectively inhibited TNF-α and interleukin levels .
- Anticancer Activity : In vitro studies revealed that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and inhibited cell migration, suggesting its potential as an anticancer agent .
- Antimicrobial Properties : Research indicated that this compound showed significant activity against Candida species, with effective inhibition at concentrations lower than those required for conventional antifungals like miconazole .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anti-inflammatory, anticancer, antimicrobial | Inhibition of cytokines, apoptosis induction |
1-Methylindazole | Limited anti-inflammatory | Less effective in modulating inflammatory pathways |
5-Methylindazole | Antimicrobial | Moderate activity against certain pathogens |
1-(Oxan-2-yl)indazole | Anticancer potential | Similar mechanism but less potency |
Properties
IUPAC Name |
5-methyl-1-(oxan-2-yl)indazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10-5-6-12-11(8-10)9-14-15(12)13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFSBIAFLJPHPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2)C3CCCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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